molecular formula C13H11BrFNO2S B4607164 1-(4-bromophenyl)-N-(2-fluorophenyl)methanesulfonamide

1-(4-bromophenyl)-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4607164
M. Wt: 344.20 g/mol
InChI Key: PXNHDRWQQAMCFW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(2-fluorophenyl)methanesulfonamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with a methanesulfonamide group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-(2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group. Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl rings or the sulfonamide group.

Scientific Research Applications

1-(4-Bromophenyl)-N-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is employed in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are then utilized in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.

The molecular pathways involved in its action are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-(2-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Bromophenyl)-N-(2-chlorophenyl)methanesulfonamide: Here, the fluorine atom is replaced by chlorine, which can also affect its chemical and biological properties.

    1-(4-Bromophenyl)-N-(2-methylphenyl)methanesulfonamide: The presence of a methyl group instead of fluorine can lead to variations in its interactions with molecular targets.

The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNHDRWQQAMCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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